
3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile is a complex organic compound characterized by the presence of pyrrolidine rings and a nitrile group
準備方法
The synthesis of 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with acrylonitrile under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
化学反応の分析
3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
類似化合物との比較
Similar compounds to 3-(Pyrrolidin-1-yl)-2-((pyrrolidin-1-ylmethylene)amino)acrylonitrile include:
3-(Pyrrolidin-1-yl)propan-1-amine: Shares the pyrrolidine ring but differs in the side chain structure.
Pyrazolo[1,5-a]pyrimidine: Contains a fused ring structure with different functional groups.
Pyrrolo[3,4-b]pyridine: Another fused ring compound with distinct chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical behavior .
特性
分子式 |
C12H18N4 |
|---|---|
分子量 |
218.30 g/mol |
IUPAC名 |
(E)-3-pyrrolidin-1-yl-2-(pyrrolidin-1-ylmethylideneamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H18N4/c13-9-12(10-15-5-1-2-6-15)14-11-16-7-3-4-8-16/h10-11H,1-8H2/b12-10+,14-11? |
InChIキー |
CGQDJPYKZXSOOF-FXCQXCNBSA-N |
異性体SMILES |
C1CCN(C1)/C=C(\C#N)/N=CN2CCCC2 |
正規SMILES |
C1CCN(C1)C=C(C#N)N=CN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


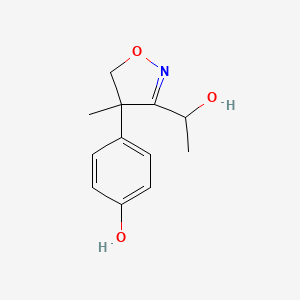
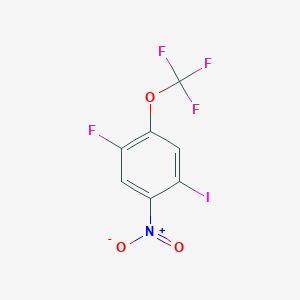
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)

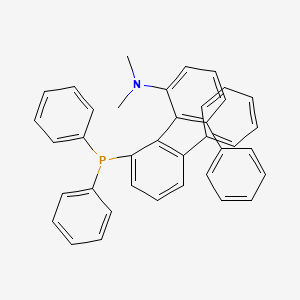
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)



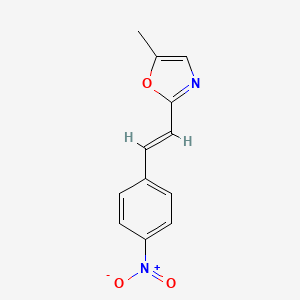
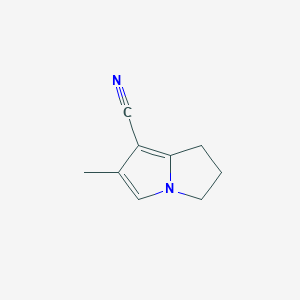
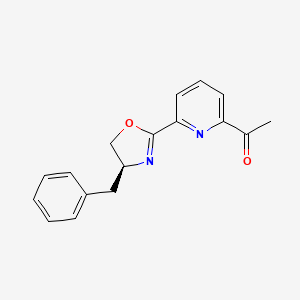
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

